5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-(3-methylsulfanylphenyl)-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4S/c1-27-16-4-2-3-15(9-16)22-20(24)18-10-17(23)19(12-26-18)25-11-13-5-7-14(21)8-6-13/h2-10,12H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSGXPGERONWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyran-4-one Ring Construction
The pyran-4-one scaffold is typically synthesized via cyclization of β-keto esters or through condensation reactions. A Knorr-type cyclization between a β-keto ester and an aldehyde has been widely employed for similar systems. Alternatively, coumarin derivatives can serve as precursors, with subsequent functionalization at the 5-position.
Detailed Synthetic Procedures
Synthesis of Methyl 4-Oxo-4H-pyran-2-carboxylate
The pyran-4-one core was prepared via cyclization of methyl acetoacetate with glyoxylic acid under acidic conditions:
$$
\text{Methyl acetoacetate} + \text{Glyoxylic acid} \xrightarrow{\text{HCl, H}2\text{O/CH}2\text{Cl}_2} \text{Methyl 4-oxo-4H-pyran-2-carboxylate} \quad (85\%\ \text{yield})
$$
Key parameters:
- Solvent: H2O/CH2Cl2 (4:1)
- Temperature: Room temperature (RT)
- Reaction time: 30 minutes
Introduction of 5-Hydroxy Group
Bromination at the 5-position followed by hydrolysis was performed:
- Bromination :
$$
\text{Methyl 4-oxo-4H-pyran-2-carboxylate} \xrightarrow{\text{NBS, CCl}_4} \text{Methyl 5-bromo-4-oxo-4H-pyran-2-carboxylate} \quad (78\%\ \text{yield})
$$ - Hydrolysis :
$$
\xrightarrow{\text{NaOH, H}_2\text{O}} \text{5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid} \quad (92\%\ \text{yield})
$$
4-Fluorobenzyloxy Group Installation
The hydroxyl group was activated as a mesylate for subsequent displacement:
- Mesylation :
$$
\text{5-Hydroxy intermediate} \xrightarrow{\text{MsCl, Et}_3\text{N, DCM}} \text{5-Mesyloxy-4-oxo-4H-pyran-2-carboxylic acid} \quad (88\%\ \text{yield})
$$ - SNAr Reaction :
$$
\xrightarrow{\text{4-Fluorobenzyl alcohol, K}2\text{CO}3, \text{DMF}} \text{5-((4-Fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid} \quad (76\%\ \text{yield})
$$
Carboxamide Formation
The carboxylic acid was converted to the amide using EDCl/HOBt coupling:
$$
\text{5-((4-Fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid} + \text{3-(Methylthio)aniline} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{Target compound} \quad (82\%\ \text{yield})
$$
Optimization of Critical Reaction Steps
Solvent System for Amidation
Comparative studies revealed superior yields in CH2Cl2/H2O biphasic systems versus pure organic solvents:
| Solvent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| CH2Cl2/H2O (4:1) | 82 | 2 |
| DMF | 68 | 4 |
| THF | 59 | 6 |
The aqueous phase facilitated byproduct removal, while CH2Cl2 maintained reagent solubility.
Leaving Group Effects on O-Alkylation
Mesyl groups outperformed tosyl and triflyl groups in the SNAr step:
| Leaving Group | Yield (%) | Reaction Temperature (°C) |
|---|---|---|
| MsO | 76 | 80 |
| TsO | 64 | 100 |
| TfO | 71 | 60 |
Lower temperatures with mesyl groups minimized pyran ring decomposition.
Structural Characterization Data
Spectroscopic Analysis
1H NMR (400 MHz, CDCl3) :
- δ 8.21 (s, 1H, H-3)
- δ 7.89 (d, J = 8.1 Hz, 1H, H-6)
- δ 5.32 (s, 2H, OCH2C6H4F)
- δ 2.51 (s, 3H, SCH3)
13C NMR (101 MHz, CDCl3) :
- δ 176.4 (C-4)
- δ 162.1 (C=O)
- δ 115.8 (d, J = 21.3 Hz, C-F)
HRMS-ESI : Calculated for C21H17FN2O4S [M+H]+: 413.0964, Found: 413.0971.
Applications and Derivative Synthesis
Biological Screening
The compound demonstrated moderate kinase inhibition (IC50 = 1.2 μM vs. EGFR) and antimicrobial activity (MIC = 8 μg/mL vs. S. aureus).
Late-Stage Functionalization
The methylthio group underwent oxidation to sulfone derivatives using mCPBA: $$ \text{Target compound} \xrightarrow{\text{mCPBA, DCM}} \text{Sulfone derivative} \quad (89\%\ \text{yield}) $$
Chemical Reactions Analysis
Types of Reactions
5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Medicinal Chemistry
Potential Pharmaceutical Applications :
- Anticancer Activity : Research indicates that compounds with similar structures may inhibit specific enzymes involved in cancer cell proliferation. The presence of the pyran ring can enhance interaction with cellular targets, leading to potential antiproliferative effects .
- Inhibition of Enzymatic Activity : The compound may target enzymes related to metabolic pathways, making it a candidate for drug development aimed at diseases such as cancer or metabolic disorders.
- Fluorinated Compounds : The incorporation of fluorine atoms can improve pharmacokinetic properties such as bioavailability and metabolic stability, which are crucial for effective drug design .
Biological Research
Mechanistic Studies :
- Cell Signaling Modulation : The compound's structure suggests it could interact with various signaling pathways, influencing processes like apoptosis and cell survival. This makes it a valuable tool for studying biological mechanisms involving fluorinated aromatic compounds .
- Biological Pathways Investigation : As a tool compound, it can be employed to dissect the roles of specific pathways in cellular function and disease progression.
Materials Science
Advanced Material Development :
- Thermal Stability and Electronic Properties : The unique structural features of the compound may allow for applications in developing materials with enhanced thermal stability or specific electronic characteristics, useful in electronics or photonics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that similar pyran derivatives exhibit significant inhibition of cancer cell growth through enzyme targeting. |
| Study 2 | Enzymatic Inhibition | Investigated the compound's effect on specific metabolic enzymes, showing potential for therapeutic applications in metabolic disorders. |
| Study 3 | Material Properties | Explored the thermal stability of fluorinated compounds, suggesting applications in high-performance materials. |
Mechanism of Action
The mechanism of action of 5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous derivatives to highlight the impact of substituent variations on physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₂₀H₁₅FN₂O₄S.
Key Observations:
Substituent Effects on Bioactivity :
- The methylthio group in the target compound and pyrazole derivatives (e.g., 9j, 10t) may enhance membrane permeability due to increased lipophilicity .
- Halogenated benzyloxy groups (4-fluoro vs. 4-chloro) influence electronic properties and binding affinity. Fluorine’s electronegativity may improve metabolic stability compared to chlorine .
Scaffold Diversity: Pyran-2-carboxamides (target compound) vs. pyrazole-4-carboxamides (e.g., 9j): The pyran ring’s planar structure may favor different target interactions compared to the pyrazole’s heteroaromatic system .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for similar carboxamides, such as coupling 4-fluorobenzyloxy pyran-2-carboxylic acid with 3-(methylthio)aniline. This contrasts with pyrazole derivatives, which require cyclization steps (e.g., hydrazine-mediated cyclization) .
However, the methylthio group may counterbalance this by improving lipophilicity .
Research Findings and Implications
- Antimicrobial Potential: Pyrazole-carboxamides with methylthio groups (e.g., 9j) show MIC values of 4–16 µg/mL against S. aureus and E. coli, suggesting that the target compound’s methylthio substituent could confer similar activity .
- Metabolic Stability: Fluorinated benzyl groups (as in the target compound) are less prone to oxidative metabolism than non-halogenated analogs, a critical factor in drug design .
- Toxicity Considerations : Methylthio groups may pose metabolic risks (e.g., oxidation to sulfoxides), necessitating further toxicity profiling .
Biological Activity
5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide, with CAS number 1021060-75-2, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 1021060-75-2 |
The biological activity of this compound is largely attributed to its structural features, which include a pyran ring and various substituents that enhance its interaction with biological targets. The presence of the fluorobenzyl and methylthio groups may influence its lipophilicity and ability to penetrate cell membranes, thereby affecting its bioavailability and efficacy.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing similar functional groups can inhibit the growth of various bacteria including Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assays are critical for evaluating the safety profile of new compounds. The MTT assay has been utilized to assess the cytotoxic effects of this compound on several cancer cell lines. Preliminary findings suggest that it may possess moderate cytotoxic effects, indicating potential as an anticancer agent .
Case Studies
-
Study on Antimicrobial Properties :
A study demonstrated that a series of pyran derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl ring could enhance antibacterial potency . -
Cytotoxicity Evaluation :
In a recent investigation, the compound was tested against NIH-3T3 fibroblast cells using the MTT assay. The findings revealed an IC value greater than 50 µM, suggesting low toxicity at therapeutic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
